molecular formula C20H28O6 B14314368 (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate

Cat. No.: B14314368
M. Wt: 364.4 g/mol
InChI Key: PXPPARZBKQVEJN-UHFFFAOYSA-N
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Description

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is an organic compound with a complex structure that includes both ester and aromatic functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate typically involves a multi-step process. One common method includes the condensation of diethyl succinate with 2-isopropyl-3,4-dimethoxybenzaldehyde under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide, and the reaction mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate can undergo various chemical reactions, including:

    Oxidation: The aromatic ring and the methoxy groups can be oxidized under strong oxidative conditions.

    Reduction: The double bond in the benzylidene moiety can be reduced to form the corresponding dihydro derivative.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride are common methods.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or quinones.

    Reduction: The major product is the dihydro derivative of the original compound.

    Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.

Scientific Research Applications

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit enzymes involved in inflammatory processes or interact with receptors that regulate cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diethyl succinate: A simpler ester with similar reactivity but lacking the aromatic and benzylidene functionalities.

    2-isopropyl-3,4-dimethoxybenzaldehyde: The aldehyde precursor used in the synthesis of the target compound.

    Benzylidene derivatives: Compounds with similar benzylidene moieties but different substituents on the aromatic ring.

Uniqueness

(E)-diethyl 2-(2-isopropyl-3,4-dimethoxybenzylidene)succinate is unique due to its combination of ester and aromatic functionalities, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C20H28O6

Molecular Weight

364.4 g/mol

IUPAC Name

diethyl 2-[(3,4-dimethoxy-2-propan-2-ylphenyl)methylidene]butanedioate

InChI

InChI=1S/C20H28O6/c1-7-25-17(21)12-15(20(22)26-8-2)11-14-9-10-16(23-5)19(24-6)18(14)13(3)4/h9-11,13H,7-8,12H2,1-6H3

InChI Key

PXPPARZBKQVEJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=CC1=C(C(=C(C=C1)OC)OC)C(C)C)C(=O)OCC

Origin of Product

United States

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